N-allyl-2-(2,4-dimethylphenyl)acetamide
Description
N-Allyl-2-(2,4-dimethylphenyl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dimethylphenyl group attached to the acetamide core and an allyl substituent on the nitrogen atom.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-7-14-13(15)9-12-6-5-10(2)8-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXUULYUGSCXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Solid-State Geometry
- N-(2,4-Dimethylphenyl)-2,2-Diphenylacetamide (): Structure: Features two phenyl groups and a 2,4-dimethylphenyl ring. Crystal Packing: Two independent molecules in the asymmetric unit with dihedral angles of 87.75° and 89.25° between phenyl rings. Intramolecular hydrogen bonds (C–H⋯O) stabilize S(6) ring motifs.
2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide ():
- Structure: Dichlorophenyl and thiazolyl substituents.
- Dihedral Angle: 79.7° between dichlorophenyl and thiazol rings.
- Comparison: Electron-withdrawing chlorine atoms in dichlorophenyl derivatives enhance intermolecular interactions (e.g., N–H⋯N hydrogen bonds) compared to electron-donating methyl groups in the target compound .
Influence of N-Substituents
- 2-(4-Acryloylpiperazin-1-yl)-N-(2,4-Dimethylphenyl)Acetamide (): Structure: Piperazine-acryloyl group on the acetamide nitrogen. Comparison: The allyl group in the target compound may offer different reactivity (e.g., via Michael addition) compared to the piperazine-acryloyl moiety .
- N-Allyl-2-(2-Methylphenyl)Acetamide (): Structure: Lacks the 4-methyl group on the phenyl ring. Physicochemical Properties: Molecular formula C₁₂H₁₅NO (molar mass 189.25 g/mol).
Chlorinated Analogs and Agrochemical Relevance
Data Table: Key Structural and Physicochemical Comparisons
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